

# Reference standard characterization for CAS 1218548-99-2

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## Compound of Interest

**Compound Name:** Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

**CAS No.:** 1218548-99-2

**Cat. No.:** B1425664

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Technical Guide: Reference Standard Characterization for CAS 1218548-99-2 (Filgotinib)

## Executive Summary: The Precision Imperative

In the development of JAK1-selective inhibitors, specifically Filgotinib (GLPG0634), the distinction between a "Research Grade" chemical and a Primary Reference Standard is the difference between data noise and regulatory acceptance.

CAS 1218548-99-2 (often interchangeably referenced with the free base CAS 1206161-97-8 or specific salt forms in vendor catalogs) represents a critical tool for bioanalytical method validation. This guide outlines the characterization rigor required to establish this compound as a Primary Reference Standard, contrasting it with lower-grade alternatives that compromise assay validity through undefined stoichiometry, solvent entrapment, or isotopic impurity.

Target Audience: Analytical Chemists, DMPK Scientists, and QA/QC Managers.

## Chemical Identity & Structural Integrity

To function as a reference standard, the material must undergo "Gold Standard" characterization. Reliance on a simple Certificate of Analysis (CoA) from a synthesis vendor is insufficient for GLP/GMP work.

Attribute	Specification
Common Name	Filgotinib (GLPG0634)
CAS Registry	1218548-99-2 (Vendor Specific) / 1206161-97-8 (Free Base)
Chemical Class	Triazolopyridine JAK1 Inhibitor
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>5</sub> O <sub>3</sub> S
Molecular Weight	425.51 g/mol
Critical Quality Attribute	Atropisomerism: The triazolopyridine scaffold can exhibit restricted rotation.[1] The reference standard must be phase-pure.

## Comparative Performance: Reference Standard vs. Generic Alternative

The following data illustrates the risks of using non-certified material.

Table 1: Comparative Analysis of Reference Standard vs. Synthesis-Grade Material

Feature	Certified Reference Standard (CAS 1218548-99-2)	Generic "Research Grade" Alternative	Impact on Data
Assay (Potency)	99.8% w/w (Determined by qNMR)	95.2% w/w (Based on HPLC Area%)	False Potency: Generic assumes 100% active mass, ignoring 4.8% salt/solvent weight, skewing IC50 values.
Residual Solvents	Quantified & Reported (e.g., DMSO <500 ppm)	Unknown / High (e.g., trapped Ethyl Acetate)	Signal Suppression: Residual solvents can suppress ionization in LC-MS/MS.
Impurity Profile	Metabolite GS-829845 < 0.1%	Metabolite GS-829845 ~ 2.0%	Cross-Reactivity: Presence of active metabolites in the standard contaminates selectivity assays.
Hygroscopicity	Characterized (Isotherm provided)	Unknown	Weighing Errors: Material absorbs water during weighing, altering the actual dose delivered.

## Experimental Protocols: Validating the Standard

### Protocol A: Absolute Quantification via qNMR (The Potency Anchor)

Rationale: HPLC Area % only tells you the ratio of UV-absorbing species. It does not account for water, inorganic salts, or residual solvents invisible to UV. qNMR provides the absolute mass balance.

Methodology:

- Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) as the internal standard (IS). Ensure non-overlap with Filgotinib's aromatic protons ( $\delta$  7.0–9.0 ppm).
- Solvent System: Dissolve 10 mg of Filgotinib and 5 mg of IS in DMSO-d6 (99.9% D).
- Acquisition:
  - Instrument: 600 MHz NMR.
  - Pulse Angle: 90°.
  - Relaxation Delay (D1): 60 seconds (Critical: Must be  $>5 \times T1$  to ensure full relaxation for quantitative integration).
  - Scans: 64.
- Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS).

## Protocol B: Functional Selectivity (JAK1 vs. JAK2)

Rationale: A degraded or impure reference standard may lose selectivity, leading to false toxicity flags (e.g., JAK2 inhibition leading to anemia signals).

Methodology:

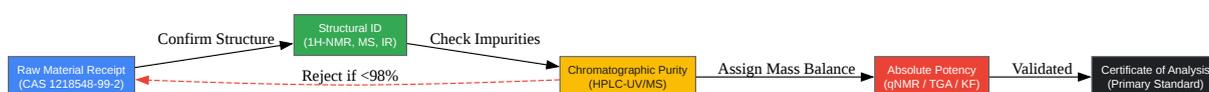
- Reagents: Recombinant human JAK1 and JAK2 kinases; Poly(Glu,Tyr) substrate.
- Preparation: Prepare a 10-point dilution series of the Reference Standard in DMSO (Start 10  $\mu$ M).
- Reaction: Incubate kinase, ATP ( $K_m$  concentration), and Reference Standard for 60 mins.
- Detection: ADP-Glo™ or similar luminescent kinase assay.
- Validation Criteria:

- JAK1 IC50: ~10–60 nM.
- JAK2 IC50: >200 nM (Selectivity ratio >10x).
- Failure Mode: If JAK2 inhibition increases, check for oxidation impurities in the standard.

## Visualizations

### Diagram 1: Analytical Characterization Workflow

This workflow ensures the material is suitable for use as a Primary Calibrator in GLP studies.

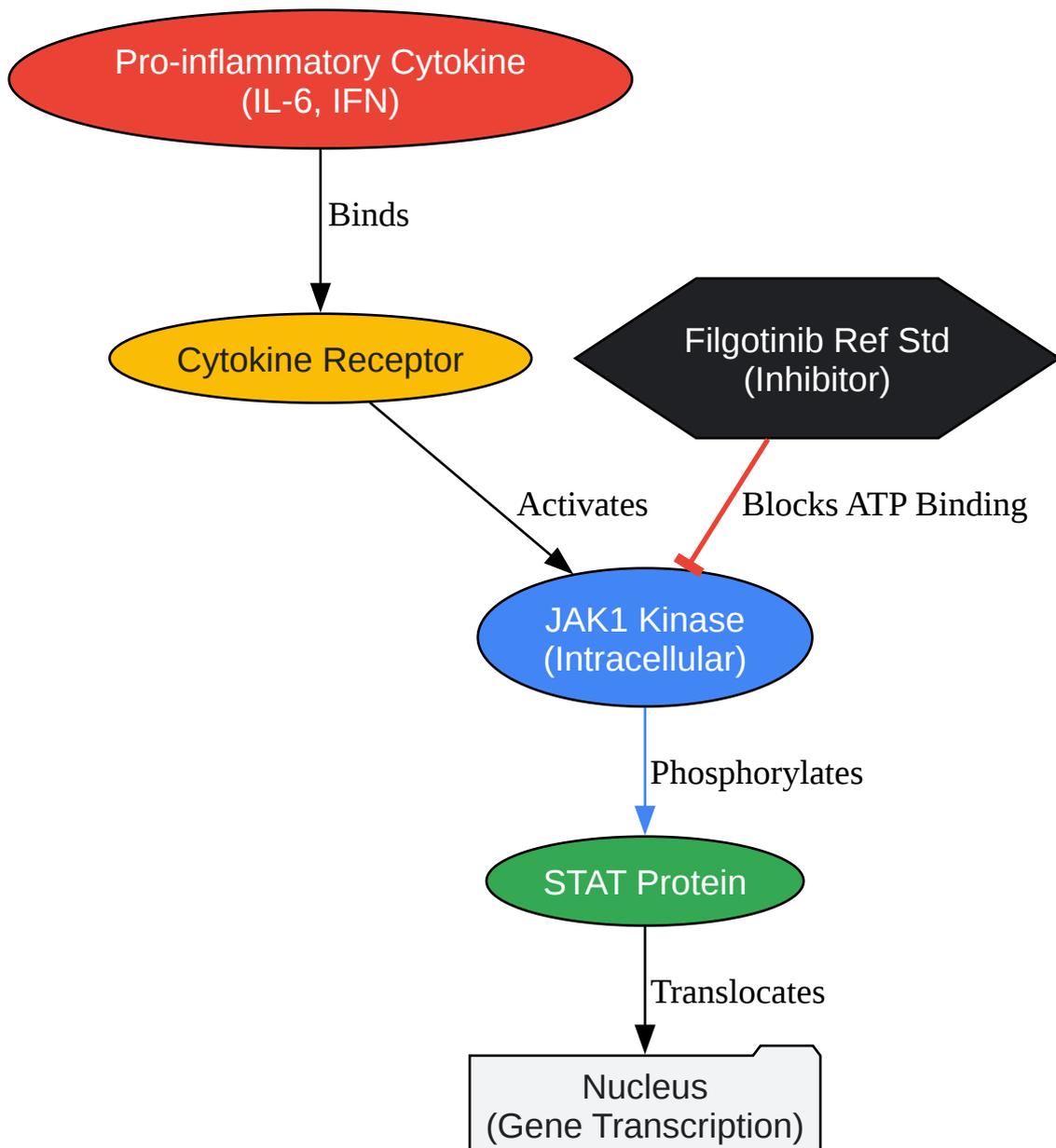


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Caption: Step-by-step validation workflow converting raw synthesis material into a certified Primary Reference Standard.

### Diagram 2: Mechanism of Action (JAK-STAT Pathway)

Illustrating where the Reference Standard exerts its biological effect.



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Caption: Filgotinib selectively inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

## Handling & Stability

- Storage: -20°C in a desiccator. Filgotinib is stable in solid form but prone to hydrolysis in dilute acidic solutions.

- Solubilization:
  - Preferred: DMSO (up to 50 mM).
  - Avoid: Storing aqueous stock solutions >24 hours.[2]
  - Note: Sonicate for 5 minutes to ensure complete dissolution of crystalline polymorphs before use in assays.

## References

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## Sources

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